An In-Depth Technical Guide to 2-Fluoro-6-propoxyphenylboronic Acid: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 2-Fluoro-6-propoxyphenylboronic Acid: Properties, Reactivity, and Applications
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Abstract
2-Fluoro-6-propoxyphenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating propoxy group ortho to the boronic acid moiety, imparts distinct reactivity and properties. This guide provides a comprehensive overview of the physical and chemical characteristics of 2-Fluoro-6-propoxyphenylboronic acid, its stability, and its application as a key building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Detailed protocols and mechanistic insights are provided to aid researchers and drug development professionals in the effective utilization of this valuable reagent.
Physicochemical Properties
2-Fluoro-6-propoxyphenylboronic acid is a white to off-white solid at room temperature. The interplay of the fluoro and propoxy substituents influences its solubility, electronic nature, and reactivity in chemical transformations.
Structural and General Properties
A summary of the key physical and chemical identifiers for 2-Fluoro-6-propoxyphenylboronic acid is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 870777-18-7 | [1][2][3] |
| Molecular Formula | C9H12BFO3 | [3] |
| Molecular Weight | 198.00 g/mol | [3] |
| Appearance | White to off-white solid | N/A (General knowledge) |
| Purity | Typically ≥95% | [4] |
Solubility and Storage
While specific solubility data is not extensively published, arylboronic acids generally exhibit moderate solubility in polar organic solvents such as methanol, ethanol, tetrahydrofuran (THF), and dioxane. Their solubility in nonpolar solvents like hexanes is typically low. For reaction purposes, it is often dissolved in a mixture of an organic solvent and an aqueous base.
Proper storage is crucial for maintaining the integrity of 2-Fluoro-6-propoxyphenylboronic acid. It is recommended to store the compound at -20°C, under an inert atmosphere if possible, to minimize degradation.[3] Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides) and protodeboronation, especially under harsh conditions.[5][6]
Stability and Handling
Arylboronic acids are valuable reagents, but their stability can be a concern under certain conditions. Understanding the factors that influence their stability is key to their successful application.
Chemical Stability
The stability of arylboronic acids can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.[6] The electron-withdrawing fluorine atom in 2-Fluoro-6-propoxyphenylboronic acid can increase its acidity and make it more susceptible to protodeboronation, a common decomposition pathway where the carbon-boron bond is cleaved.[7] This is particularly relevant under the basic conditions often required for cross-coupling reactions.[6]
However, the ortho-propoxy group may offer some steric protection to the boronic acid moiety, potentially mitigating degradation to some extent. To enhance stability, especially during purification, boronic acids can be converted to more stable derivatives like boronic esters (e.g., pinacol esters).[5][8][9]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-Fluoro-6-propoxyphenylboronic acid. Based on safety data for similar compounds, it may cause skin, eye, and respiratory irritation.[10][11][12]
Recommended Handling Procedures:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][13]
-
In case of contact with eyes or skin, rinse immediately with plenty of water.[10][13]
-
Store in a tightly sealed container in a cool, dry place.[12][13]
Chemical Reactivity and Synthetic Utility
The primary application of 2-Fluoro-6-propoxyphenylboronic acid is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[14][15] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents and organic materials.[15][16][17]
The electronic properties of the substituents on the phenyl ring play a crucial role in the reactivity of the boronic acid. The electron-withdrawing nature of the fluorine atom can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. The presence of organofluorine motifs is highly desirable in drug discovery as fluorine can modulate metabolic stability, binding affinity, and bioavailability.[18][19]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using 2-Fluoro-6-propoxyphenylboronic acid.
Objective: To synthesize a biaryl compound by coupling 2-Fluoro-6-propoxyphenylboronic acid with an aryl halide.
Materials:
-
2-Fluoro-6-propoxyphenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Solvent (e.g., a mixture of dioxane and water)[20]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 2-Fluoro-6-propoxyphenylboronic acid (1.2 mmol, 1.2 equivalents), and the base (2.0 mmol, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol, 3 mol%). Then, add the degassed solvent mixture (e.g., 4:1 dioxane/water, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
Visualization of Reaction Mechanism and Workflow
To better understand the synthetic utility of 2-Fluoro-6-propoxyphenylboronic acid, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are increasingly important in medicinal chemistry.[16][17][21] The boronic acid functional group itself can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with diols, a property exploited in sensor design and drug targeting.[16][22] Several boron-containing drugs have been approved for clinical use, such as Bortezomib (Velcade) and Vaborbactam, highlighting the therapeutic potential of organoboron compounds.[16][23][24]
2-Fluoro-6-propoxyphenylboronic acid serves as a valuable building block for introducing the 2-fluoro-6-propoxyphenyl moiety into larger, more complex molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the propoxy group can be used to modulate lipophilicity and other pharmacokinetic properties.[17] Its use allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
2-Fluoro-6-propoxyphenylboronic acid is a key reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. Its unique electronic and steric properties make it an effective coupling partner in Suzuki-Miyaura reactions. A thorough understanding of its physicochemical properties, stability, and handling requirements is essential for its successful application in research and development. The methodologies and insights provided in this guide aim to facilitate the effective use of this versatile building block in the creation of novel and functional molecules.
References
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- Poster Board #1276. (n.d.).
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- United States Biological. (n.d.). 418027 2-Fluoro-6-propoxyphenylboronic acid CAS: 870777-18-7.
- MSDS of 2-Fluoro-6-hydroxyphenylboronic acid. (2017).
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